molecular formula C18H13ClFN3OS B2403227 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 872688-71-6

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2403227
CAS No.: 872688-71-6
M. Wt: 373.83
InChI Key: OAHPTHLKNGRQDJ-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a compound that belongs to the class of pyridazinone derivatives. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation and pain . Additionally, it can interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide stands out due to its unique combination of a pyridazinone core with sulfanyl and acetamide groups. This structure imparts a wide range of pharmacological activities, making it a versatile compound for various scientific research applications .

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(3-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3OS/c19-13-6-4-12(5-7-13)16-8-9-18(23-22-16)25-11-17(24)21-15-3-1-2-14(20)10-15/h1-10H,11H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHPTHLKNGRQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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